Product packaging for 6-(Piperidin-4-yl)quinoline(Cat. No.:CAS No. 1020277-40-0)

6-(Piperidin-4-yl)quinoline

Cat. No.: B3074511
CAS No.: 1020277-40-0
M. Wt: 212.29
InChI Key: NWBRQASBWJBNJK-UHFFFAOYSA-N
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Description

Strategic Significance of Quinoline-Piperidine Hybrid Scaffolds in Drug Discovery

The strategic amalgamation of quinoline (B57606) and piperidine (B6355638) moieties into a single molecular framework is a well-established approach in drug discovery, driven by the proven therapeutic value of each individual component. mdpi.com Quinoline itself is a privileged scaffold, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial (e.g., chloroquine (B1663885), mefloquine), anticancer (e.g., topotecan), and antibacterial (e.g., ciprofloxacin) properties. The quinoline ring system's aromatic nature allows for various types of interactions with biological macromolecules, including π-π stacking and hydrogen bonding. mdpi.com

The piperidine ring, a ubiquitous feature in natural products and synthetic drugs, offers several advantages. Its non-planar, saturated structure introduces conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins. mdpi.com Furthermore, the basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. researchgate.net This basicity can also influence the pharmacokinetic properties of a drug, such as solubility and cell permeability, and can be exploited for pH-trapping mechanisms to enhance drug accumulation in specific cellular compartments, like the acidic digestive vacuole of the malaria parasite. researchgate.net

The combination of these two scaffolds in a hybrid molecule like 6-(piperidin-4-yl)quinoline allows medicinal chemists to fine-tune pharmacological activity and drug-like properties. By modifying the substitution pattern on either the quinoline or piperidine ring, researchers can systematically explore the structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability. researchgate.net This modular approach has proven effective in generating diverse chemical libraries for high-throughput screening and lead optimization. nih.gov

Academic Research Rationale and Scope for this compound Studies

The academic pursuit of this compound and its analogs is fueled by the quest for novel therapeutic agents with improved efficacy and safety profiles for a range of challenging diseases. Research in this area is often multi-faceted, encompassing chemical synthesis, biological evaluation, and computational modeling to understand the molecular basis of their activity.

A significant area of investigation for quinoline-piperidine hybrids has been in the field of neuroscience . For instance, derivatives of this scaffold have been explored as potential treatments for Alzheimer's disease by targeting cholinesterase enzymes. mdpi.com The rationale lies in combining the quinoline core, known to interact with the active site of acetylcholinesterase (AChE), with the piperidine moiety, which can be tailored to interact with the peripheral anionic site of the enzyme, leading to potent and selective inhibition. arabjchem.org Furthermore, derivatives of 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile have been identified as potent and CNS-penetrant M4 positive allosteric modulators (PAMs), holding therapeutic promise for schizophrenia and other CNS disorders. nih.gov

In the realm of infectious diseases , particularly malaria, quinoline-piperidine conjugates are of high interest. researchgate.net The development of resistance to existing antimalarial drugs like chloroquine has necessitated the search for new chemical entities. nih.gov Research has shown that attaching a piperidine-containing side chain to a quinoline core can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov The piperidine moiety is thought to enhance the accumulation of the drug in the parasite's digestive vacuole. researchgate.net

The scope of research also extends to oncology , where quinoline derivatives have a long history. orientjchem.org The this compound scaffold provides a versatile template for designing inhibitors of key signaling pathways implicated in cancer progression. For example, derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors, which are critical targets in many cancers. frontiersin.org

Furthermore, patent literature reveals the exploration of this compound derivatives for a variety of other therapeutic applications, including the treatment of Huntington's disease and as sweet flavor modifiers, highlighting the broad potential of this chemical class. google.comgoogle.co.ug

The following tables summarize some of the reported biological activities for derivatives of the this compound scaffold.

Table 1: Selected Biological Activities of this compound Derivatives in Neuroscience

Compound/Derivative ClassTargetBiological ActivityResearch FocusReference(s)
6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile derivativesM4 Muscarinic Acetylcholine ReceptorPositive Allosteric Modulators (PAMs) with good CNS penetration.Schizophrenia and other CNS disorders. nih.gov
Quinoline-piperidine acylhydrazonesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Potent and selective inhibitors.Alzheimer's Disease. mdpi.com
2-substituted quinoline-6-carboxamidesMetabotropic glutamate (B1630785) receptor type 1 (mGluR1)Antagonistic activity, with some in vivo analgesic effects.Neuropathic Pain. nih.gov
Quinoline-piperidine analogsAβ1-42 aggregationPotent inhibition of amyloid-beta aggregation.Alzheimer's Disease. arabjchem.org

Table 2: Selected Biological Activities of this compound Derivatives in Infectious Disease

Compound/Derivative ClassOrganismBiological ActivityResearch FocusReference(s)
4-aminoquinoline-piperidine derivativesPlasmodium falciparum (NF54 and K1 strains)Nanomolar activity against both chloroquine-sensitive and -resistant strains.Antimalarial Drug Discovery. researchgate.net
Piperidine-(aminomethyl)quinoline analoguesPlasmodium falciparum (NF54 strain)Moderate activity against chloroquine-sensitive strain.Antimalarial Drug Discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B3074511 6-(Piperidin-4-yl)quinoline CAS No. 1020277-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRQASBWJBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Piperidin 4 Yl Quinoline and Its Structural Analogues

Evolution of Quinoline (B57606) Ring System Synthesis Relevant to 6-(Piperidin-4-yl)quinoline Precursors

The construction of the quinoline core has been a subject of extensive research for over a century. Classical methods, while foundational, have been continually refined to improve yields, expand substrate scope, and enhance regioselectivity, making them suitable for creating the specific precursors needed for this compound. A key strategy involves starting with an aniline (B41778) derivative that is substituted at the para-position, which ultimately becomes the 6-position of the quinoline ring.

Classical Reaction Principles and Adaptations

The traditional methods for quinoline synthesis, including the Friedländer, Doebner-Miller, and Skraup reactions, remain cornerstones of heterocyclic chemistry. Innovations in these reactions have focused on milder conditions, more efficient catalysts, and greener processes.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a direct route to substituted quinolines. wikiwand.comresearchgate.net To synthesize a precursor for this compound, one would typically start with a 2-amino-5-substituted benzaldehyde (B42025) or benzophenone. Enhancements have moved away from harsh acid or base catalysis at high temperatures. wikipedia.org

Modern adaptations focus on employing heterogeneous and reusable catalysts, which simplify product purification and reduce environmental impact. These include solid-supported catalysts like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) and acidic resins such as Amberlyst-15. wikipedia.orgwikipedia.org Other innovations include the use of metal catalysts like gold, bismuth, and zirconium salts, which can promote the reaction under milder conditions. wikipedia.org Solvent-free protocols and the use of greener solvents like glycerol (B35011) or water have also been developed, making the synthesis more sustainable. wikipedia.org

Table 1: Modern Catalysts for Enhanced Friedländer Synthesis
Catalyst SystemKey AdvantagesTypical ConditionsReference
P₂O₅/SiO₂High efficiency, solvent-free80 °C, solvent-free wikipedia.org
Amberlyst-15Heterogeneous, reusableRefluxing ethanol wikipedia.org
PEG-SO₃HAqueous medium, reusable60 °C, water wikipedia.org
CuBTC (Metal-Organic Framework)High yield, short reaction time, solvent-freeSolvent-free organic-chemistry.org

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce substituted quinolines. jptcp.com This method is particularly useful for synthesizing 2- and 4-substituted quinolines. However, the classical conditions often lead to complex mixtures and are limited to sterically accessible aldehydes. jptcp.com

Modifications have aimed to improve the reaction's efficiency and predictability. For instance, using acrolein diethyl acetal (B89532) in what is termed an improved Skraup–Doebner–Von Miller reaction has been shown to be effective. The use of phosphotungstic acid as a catalyst under both thermal and microwave irradiation conditions represents another significant advancement for the synthesis of specific quinoline derivatives like quinaldines and lepidines.

The Skraup synthesis is one of the oldest methods, reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. jptcp.com While effective, the reaction is notoriously vigorous and can produce significant tar byproducts. researchgate.net

Innovations have focused on making the reaction safer and higher yielding. A key modification involves changing how the reactants are brought together, which can markedly reduce the violence of the reaction and increase yields. scispace.com The use of ionic liquids as a medium under microwave irradiation offers a greener alternative to concentrated sulfuric acid. semanticscholar.org Furthermore, omitting the external oxidizing agent and simply heating the aniline and glycerol with sulfuric acid under microwave conditions has been successful in producing a variety of functionalized quinolines. semanticscholar.org Another approach utilizes glycerol in pressure tubes (Q-tubes) to achieve higher yields in shorter times without an oxidizing agent. researchgate.net

Contemporary Approaches for Constructing the this compound Core

Modern synthetic chemistry often favors convergent strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. For this compound, this typically involves coupling a quinoline precursor with a piperidine (B6355638) precursor using catalytic cross-coupling reactions.

Catalytic Strategies in Quinoline-Piperidine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for linking the quinoline and piperidine rings.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. This reaction can be used to couple a piperidine directly with a halo-substituted quinoline, such as 6-bromoquinoline. rsc.orgnih.gov The synthesis of 6-heterocyclic substituted 2-aminoquinolines has been achieved through selective Buchwald-Hartwig amination at the 6-position of 6-bromo-2-chloroquinoline. organic-chemistry.orgnih.gov The choice of solvent and ligand is crucial for achieving high selectivity and yield. organic-chemistry.org For instance, a study found that using benzotrifluoride (B45747) (BTF) as a solvent under microwave conditions improved yields compared to toluene. organic-chemistry.org In another approach, the nucleophilic aromatic substitution (SNAr) reaction of an activated nitroquinoline, such as 6-bromo-5-nitroquinoline, with piperazine (B1678402) or morpholine (B109124) has been demonstrated, suggesting a potential route for piperidine coupling. semanticscholar.orgresearchgate.net

The Suzuki-Miyaura coupling provides a robust method for C-C bond formation. This reaction could theoretically be used to couple a 6-haloquinoline with a piperidinylboronic acid derivative. The synthesis of 8-arylquinolines has been accomplished via a one-pot palladium-catalyzed borylation of quinoline-8-yl halides followed by Suzuki coupling, a strategy that could be adapted for the 6-position. nih.gov The availability of reagents like (1-(tert-Butoxycarbonyl)-1H-indazol-5-yl)boronic acid and piperidin-4-ylboronic acid hydrochloride makes this a viable pathway. synthonix.comambeed.com

Another advanced strategy is direct C-H activation/functionalization . This approach avoids the need for pre-functionalized starting materials like haloquinolines or boronic acids. Transition metals like rhodium and palladium can catalyze the direct arylation or amination of quinoline C-H bonds. acs.orgmdpi.comrsc.org For example, rhodium catalysts have been shown to selectively activate the C-H bond at the 4, 6, and 7-positions of quinoline, depending on the substituents present. acs.org Nickel-catalyzed C-2 amination of quinoline N-oxides with cyclic amines like piperidine has also been reported. rsc.org These methods represent the cutting edge of efficient and atom-economical synthesis.

Table 2: Catalytic Coupling Strategies for Quinoline-Piperidine Scaffolds
Reaction TypeTypical ReactantsCatalyst/ConditionsKey FeatureReference
Buchwald-Hartwig Amination6-Bromoquinoline + PiperidinePd catalyst, ligand (e.g., BINAP), baseDirect C-N bond formation rsc.orgnih.gov
Suzuki-Miyaura Coupling6-Bromoquinoline + Piperidinylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), baseDirect C-C bond formation nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr)6-Bromo-5-nitroquinoline + PiperidineMicrowave irradiation, 90-119 °CRequires activating group (e.g., NO₂) semanticscholar.orgresearchgate.net
C-H Activation/AminationQuinoline N-oxide + PiperidineNi or Cu catalyst, oxidantAvoids pre-functionalization mdpi.comrsc.org
Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of complex molecules like this compound. The Buchwald-Hartwig amination is a prominent example, facilitating the formation of carbon-nitrogen (C-N) bonds. scienceopen.comias.ac.in This reaction is instrumental in coupling aryl halides with amines. ias.ac.in For instance, the synthesis of 6-arylamino derivatives of quinolinequinones has been successfully achieved in excellent yields using palladium-catalyzed Buchwald-Hartwig aminations. scienceopen.comresearchgate.net The choice of palladium source and ligands is critical, as the reaction conditions can greatly influence the yield of the desired coupling products. scienceopen.com

Another powerful tool is the Suzuki coupling, which forms carbon-carbon (C-C) bonds between organoboron compounds and organic halides. This method has been utilized in the synthesis of various quinoline derivatives. For example, after the formation of a quinoline core, a Suzuki coupling can be employed to introduce further substitutions. nih.gov

The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, also finds application in the synthesis of quinoline precursors, which can then be further functionalized. nih.gov These transition metal-catalyzed reactions offer a versatile and efficient means to construct the complex scaffold of this compound and its analogues.

A sequential and selective Buchwald-Hartwig amination has been developed for the controlled functionalization of molecules like 6-bromo-2-chloroquinoline. acs.org This allows for the stepwise introduction of different amine nucleophiles at specific positions on the quinoline ring. Furthermore, palladium-catalyzed aminocarbonylation of 6-haloquinolines provides a route to quinoline-6-carboxamides and quinoline-6-glyoxylamides. mdpi.com For example, this method has been used to synthesize compounds like (4-(4-fluorobenzoyl)piperidin-1-yl)(quinolin-6-yl)methanone. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeReference
Buchwald-Hartwig AminationPalladium(II) acetate (B1210297), Triphenylphosphine6,7-dibromo-5,8-quinolinequinone, anilines6-arylamino-quinolinequinones scienceopen.comresearchgate.net
Buchwald-Hartwig AminationPd(OAc)₂, Phosphine Ligands5-bromo-8-benzyloxyquinoline, secondary anilines5-(N-substituted-anilino)-8-benzyloxyquinolines ias.ac.in
Buchwald-Hartwig AminationNot specified2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, morpholine/pyrrolidine2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines rsc.org
Suzuki CouplingStandard conditionsTrifluoromethanesulfonate quinoline derivative, phenylboronic acid8-nitro-6,7-diphenylquinoline nih.gov
Sonogashira CouplingStandard conditionsTrifluoromethanesulfonate quinoline derivative, phenylacetylene (B144264)8-nitro-7-phenyl-5-(phenylethynyl)quinoline nih.gov
AminocarbonylationPalladium catalyst6-haloquinolines, aminesQuinoline-6-carboxamides mdpi.com
Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including the piperidine and quinoline scaffolds. researchgate.netbeilstein-journals.org These methods avoid the use of metals and often provide high levels of stereocontrol.

For the synthesis of chiral piperidine rings, a key component of this compound, organocatalytic methods such as the aza-Henry (nitro-Mannich) reaction have been employed. nih.gov For example, the asymmetric synthesis of a potent neurokinin-1 receptor antagonist, a chiral piperidine derivative, was achieved using this reaction. nih.gov Diphenylprolinol silyl (B83357) ether-mediated Michael additions have also been used to construct the piperidine skeleton in a one-pot process. researchgate.net

In the context of quinoline synthesis, bifunctional organocatalysts bearing amino and urea (B33335) functional groups have been applied to the enantioselective construction of axially chiral quinolines. beilstein-journals.org Furthermore, the combination of a quinoline organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov L-proline has been used as a catalyst in a one-pot, three-component reaction to produce complex quinoline derivatives containing a piperidine moiety. researchgate.net

Table 2: Organocatalytic Methods in the Synthesis of Piperidine and Quinoline Scaffolds

CatalystReaction TypeSubstratesProductReference
Diphenylprolinol silyl etherMichael reaction, aza-Henry reaction, hemiacetalizationNot specifiedTri-substituted piperidine researchgate.net
Quinoline organocatalyst and trifluoroacetic acidIntramolecular aza-Michael reactionN-tethered alkenesEnantiomerically enriched protected piperidines nih.gov
Bifunctional organocatalyst (amino and urea groups)Aromatic electrophilic brominationBenzamidesAxially chiral benzamides beilstein-journals.org
L-prolineOne-pot three-component reaction2-(piperidin-1-yl)quinoline-3-carbaldehyde, methyl cyanoacetate, N'-(3-oxocyclohex-1-en-1-yl)nicotinohydrazideMethyl 6-oxo-5-(2-(piperidin-1-yl)quinolin-3-yl)-2-(pyridin-3-yl)-1,5,6,7,8,9-hexahydro- rsc.orgnih.govtandfonline.comtriazolo[1,5-a]quinoline-4-carboxylates researchgate.net

Sustainable and Green Chemistry Methodologies.scienceopen.comrsc.orgnih.govtandfonline.commdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. tandfonline.comresearchgate.net These methodologies focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions.scienceopen.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several solvent-free methods for quinoline synthesis have been developed. tandfonline.com For example, a one-pot, multi-component synthesis of pyrimido[4,5-b]quinolines has been achieved under solvent-free conditions at 120 °C using a nano-magnetic catalyst. tandfonline.com Another approach involves the use of a heterogeneous and reusable catalyst, such as sodium hydrogensulfate on silica (B1680970) gel, for the synthesis of trisubstituted quinolines. arkat-usa.org This method is not only environmentally benign but also cost-effective. arkat-usa.org Iron-promoted synthesis of substituted quinolines has also been reported under solvent-free conditions. tandfonline.com

Application of Environmentally Benign Catalysts.rsc.orgnih.gov

The use of non-toxic, inexpensive, and recyclable catalysts is a key aspect of green chemistry. In quinoline synthesis, several environmentally benign catalysts have been successfully employed. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as a green and readily available catalyst for the one-pot synthesis of quinoline derivatives. tandfonline.comtandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and better yields. tandfonline.com

Other green catalysts include potassium dodecatungstocobaltate trihydrate, which is recyclable and has been used for the three-component synthesis of quinolines under microwave irradiation. rsc.org Heterogeneous catalysts like sodium hydrogensulfate on silica gel (NaHSO₄·SiO₂) are also favored due to their reusability and environmentally friendly nature. arkat-usa.org The use of water as a solvent, being non-toxic and readily available, further enhances the green credentials of these synthetic routes. tandfonline.com

Microwave and Ultrasound Assisted Synthesis.scienceopen.comrsc.org

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. benthamdirect.com

Microwave-assisted synthesis has been widely applied to the production of quinoline derivatives. rsc.orgrsc.org For instance, the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones has been achieved in excellent yields within minutes under microwave irradiation. mdpi.comnih.gov This method is significantly faster than conventional heating. mdpi.com Another example is the microwave-assisted, one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene to afford quinolines, catalyzed by recyclable potassium dodecatungstocobaltate trihydrate. rsc.org

Ultrasound-assisted synthesis is another green technique that has been successfully used for preparing quinoline derivatives. nih.govmdpi.commdpi.comnih.gov For example, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields in just 4-6 minutes using ultrasound irradiation. mdpi.com This method provides rapid access to the target compounds and reduces energy consumption. nih.gov The synthesis of 4-alkoxy-2-methylquinolines has also been efficiently achieved in 15 minutes using ultrasound energy, offering a significant reduction in reaction time compared to conventional stirring methods. mdpi.com

Continuous Flow Chemistry Implementations.tandfonline.com

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. acs.org This technology is being increasingly adopted for the synthesis of quinoline derivatives.

The Doebner-Miller reaction, a classic method for quinoline synthesis, has been adapted to a continuous flow system using sulfuric acid as a catalyst in water, providing a rapid and green route to 2-methylquinoline (B7769805) derivatives. researchgate.net A continuous-flow strategy has also been developed for the photochemical synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes, demonstrating the potential for safe and scalable production. acs.org Furthermore, the ozonolysis of quinoline and its derivatives has been efficiently conducted in a Corning low-flow reactor, showcasing the application of flow chemistry in the modification of the quinoline core. rsc.org

Regioselective Functionalization Techniques for the Piperidine Moiety

The piperidine moiety within the this compound scaffold presents several opportunities for regioselective functionalization, a critical strategy for modulating the physicochemical and pharmacological properties of the parent molecule. These modifications primarily target the piperidine nitrogen (N-functionalization) or specific carbon atoms on the ring (C-functionalization), enabling the introduction of a diverse array of substituents. Advanced synthetic methodologies have focused on achieving high selectivity and efficiency in these transformations.

N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most common site for functionalization due to its inherent nucleophilicity. N-arylation and N-alkylation are the principal methods employed to introduce substituents at this position.

N-Arylation

The introduction of an aryl group at the piperidine nitrogen can significantly influence the molecule's biological activity. Metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classic method for C-N bond formation, has been adapted for the N-arylation of piperidines. Modern protocols often utilize copper catalysts with various ligands to improve efficiency and substrate scope. For instance, coupling piperidine with substituted aryl halides using a copper catalyst and a ligand such as quinoline-8-carboxylic acid thiomorpholide (QCT) has been reported to produce N-arylpiperidines in good yields. tandfonline.com

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for N-arylation. This method has been successfully applied to the synthesis of N-(hetero)aryl imidazolines, demonstrating its utility for arylating nitrogen-containing heterocycles. tandfonline.com

Phase Transfer Catalysis: An efficient method for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes with piperidine has been developed using the phase transfer catalyst cetyltrimethylammonium bromide (CTAB). thaiscience.infomdpi.com This approach, often conducted in polyethylene (B3416737) glycol (PEG-400), facilitates the N-arylation of piperidine to yield products like 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes in excellent yields and with simplified work-up procedures. thaiscience.infomdpi.com

Table 1: Methodologies for N-Arylation of Piperidine Moiety
MethodologyCatalyst/ReagentKey FeaturesReference
Ullmann CondensationCopper catalyst, Ligand (e.g., QCT)Classic C-N bond formation, suitable for aryl halides. tandfonline.com
Buchwald-Hartwig AminationPalladium catalystVersatile, wide substrate scope for N-(hetero)aryl groups. tandfonline.com
Phase Transfer CatalysisCetyltrimethylammonium bromide (CTAB)High yields, easy work-up, effective for activated quinoline systems. thaiscience.infomdpi.com

N-Alkylation

N-alkylation introduces alkyl groups to the piperidine nitrogen, which can alter properties such as lipophilicity and basicity.

ZnO Nanorod Catalysis: An efficient, ligand-free cross-coupling reaction for the N-alkylation of piperidin-4-one, a precursor to the piperidine moiety, has been reported using zinc oxide (ZnO) nanorods as a recyclable catalyst. researchgate.net This method employs potassium hydroxide (B78521) as the base in DMSO and has been used to couple N-heterocycles with compounds like 2-chloro-3-(chloromethyl)benzo[h]quinoline. researchgate.net

Stereoselective N-Alkylation: The stereochemistry of N-alkylation is a crucial consideration, as the orientation of the newly introduced alkyl group can impact biological interactions. Studies on the quaternization of piperidine derivatives have explored the stereochemical outcomes of these reactions, providing fundamental insights for designing specific stereoisomers. acs.org

Table 2: Methodologies for N-Alkylation of Piperidine Moiety
MethodologyCatalyst/ReagentKey FeaturesReference
Heterogeneous CatalysisZnO nanorodsLigand-free, recyclable catalyst, efficient for N-heterocycles. researchgate.net
Stereoselective MethodsVariousControls the stereochemical outcome of the alkylation. acs.org

C-Functionalization of the Piperidine Ring

Regioselective functionalization of the carbon atoms of the piperidine ring is more challenging but offers a pathway to novel analogues with distinct structural features.

C-H Functionalization: Palladium-catalyzed C-H functionalization has emerged as a powerful technique for direct modification of the piperidine ring. For example, direct hydroxymethylation at the C4 position of a piperidine ring has been achieved using this method. smolecule.com These reactions often utilize directing groups to achieve high regioselectivity. smolecule.com

Ring Synthesis with Functionalization: In some strategies, functional groups are incorporated during the synthesis of the piperidine ring itself. For instance, a flexible route to 6-substituted piperidine-2,4-diones has been described starting from homoallylamines. researchgate.net This method involves a halocyclocarbamation reaction followed by an enolate-isocyanate rearrangement, allowing for the introduction of substituents at the C6 position. researchgate.net Furthermore, reduction of a nitrile functionality on a pre-existing piperidine ring to an aminomethyl group represents another route to C4-functionalized derivatives. nih.gov

Table 3: Methodologies for C-Functionalization of Piperidine Moiety
MethodologyPositionKey FeaturesReference
Palladium-Catalyzed C-H FunctionalizationC4Direct introduction of functional groups (e.g., hydroxymethyl) on the piperidine ring. smolecule.com
Functionalization via Ring SynthesisC6Incorporation of substituents during the construction of the piperidine ring. researchgate.net
Functional Group TransformationC4Modification of existing functional groups (e.g., nitrile reduction to aminomethyl). nih.gov

Biological Target Identification and Mechanism of Action Elucidation for 6 Piperidin 4 Yl Quinoline

Strategies for Drug Target Deconvolution

Target deconvolution for a bioactive compound like 6-(Piperidin-4-yl)quinoline involves a range of advanced techniques designed to identify its direct binding partners within the complex environment of a cell or organism. nih.govnih.gov These strategies are broadly categorized into chemical proteomics approaches, which use the compound itself or a modified version to "fish" for its targets, and multi-omics approaches, which observe the global changes in a biological system after treatment with the compound.

Multi-Omics Approaches in Drug Target Research

Multi-omics integrates data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the cellular response to a compound like this compound. mdpi.com This systems-level approach can reveal not only direct drug targets but also the downstream pathways and cellular processes that are affected, offering deep insight into the compound's mechanism of action. mdpi.com

Differential proteomics is a key component of a multi-omics strategy for target deconvolution. This technique compares the entire proteome of a biological system (e.g., a cell line) before and after treatment with this compound. The goal is to identify proteins whose abundance levels change significantly in response to the compound. nih.gov

The experimental workflow typically involves growing cells, treating one group with the compound and another with a vehicle control, and then lysing the cells to extract all proteins. These complex protein mixtures are then analyzed using quantitative mass spectrometry. By comparing the protein expression levels between the treated and control groups, researchers can identify which proteins are upregulated or downregulated. nih.gov

A significant change in the expression level of a protein or a group of related proteins can suggest that their regulatory pathway is being modulated by this compound. While this method does not directly identify the binding target, it provides crucial clues about the biological pathways affected by the compound, which can help to infer its mechanism of action and potential primary targets. nih.gov

Table 4: Representative Data from Differential Proteomic Analysis of Cells Treated with this compound This table illustrates hypothetical findings from a quantitative proteomics experiment, showing proteins with altered expression levels after treatment. Such changes can point to the pathways affected by the compound.

ProteinGene NameFold Change (Log2)p-valueBiological Pathway
Apoptosis Regulator BAXBAX+2.10.001Apoptosis
Cell Cycle Protein CDK2CDK2-1.80.005Cell Cycle Regulation
Signaling Kinase ERK1MAPK3+1.50.012MAPK Signaling
Metabolic Enzyme FASNFASN-2.50.0005Fatty Acid Synthesis
Metabolomics in Pathway Perturbation Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for identifying pathway perturbations following exposure to a bioactive compound. This approach provides a functional readout of the cellular state, offering insights into the biochemical pathways affected by a molecule like this compound. While specific metabolomic profiling studies on this compound are not extensively available in current literature, the methodology's application to related heterocyclic compounds demonstrates its potential for elucidating mechanisms of action.

The core principle of metabolomics in this context is to compare the metabolic profile of a system (e.g., cells, tissues, or organisms) treated with the compound against an untreated control. Significant alterations in the levels of specific metabolites can indicate which biochemical pathways are perturbed. For instance, changes in amino acid metabolism, energy-related pathways like the tricarboxylic acid (TCA) cycle, or lipid metabolism can point towards specific enzyme or receptor targets. Microbial metabolism can also play a role in the transformation of quinoline (B57606) derivatives, and different organisms may utilize distinct pathways for biotransformation nih.gov.

Pathway analysis tools are then employed to map these altered metabolites onto known biochemical pathways, highlighting those that are significantly impacted. This can reveal the compound's downstream effects and help generate hypotheses about its primary biological targets. Such analyses have been used to understand the metabolic regulation effects of various compounds on cellular oxidative stress and to identify potential metabolic biomarkers.

Molecular Interactions and Binding Dynamics

Understanding the direct physical interaction between a compound and its biological target is fundamental to elucidating its mechanism of action. This involves a combination of biophysical techniques to measure binding events and computational models to simulate these interactions at a molecular level.

Ligand-Target Biophysical Interaction Studies

Biophysical assays are essential for confirming direct target engagement and quantifying the thermodynamics and kinetics of the binding interaction. researchgate.net These methods provide evidence that a compound's biological effect is due to a specific molecular recognition event. While specific biophysical studies for this compound are not detailed in the reviewed literature, several key techniques are routinely employed for this purpose.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring ligand-binding affinities, ITC directly measures the heat released or absorbed during a binding event. nuvisan.comkhanacademy.org A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. nuvisan.comkhanacademy.org This technique is versatile and can be used for a wide range of ligands and targets without the need for labeling. khanacademy.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real time. nuvisan.comnih.gov It provides precise data on binding kinetics, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD). nuvisan.com This method is invaluable for validating hits from initial screens and elucidating structure-activity relationships (SAR). nuvisan.com The technique immobilizes one binding partner (e.g., the protein target) on a sensor chip and flows the other (the small molecule) over the surface, detecting changes in the refractive index upon binding. nih.gov

These techniques would be critical in validating putative targets of this compound identified through other methods and in characterizing the precise nature of its molecular interactions.

Computational Modeling of Molecular Interactions

Computational methods provide detailed, atom-level insights into how a ligand like this compound might bind to a putative target. These simulations complement experimental data and can guide further optimization of the compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netijprajournal.com For this compound, docking simulations can be performed against the crystal structures of potential protein targets to predict binding modes and affinities. researchgate.netnih.gov

Studies on structurally related piperidinyl-quinoline and piperazine-quinoline derivatives have identified several potential targets. Docking analyses of these compounds have frequently focused on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and acetyl-CoA carboxylases (ACCs), as well as various protein kinases. nih.govnih.gov

In a typical docking simulation with a target like AChE, the quinoline core often establishes π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp). nih.gov The piperidine (B6355638) moiety can form additional interactions, including π-sigma or π-alkyl bonds, and its nitrogen atom may participate in crucial cation-π interactions or salt bridges with acidic residues like Aspartate (Asp) in the target's binding pocket. nih.govnih.gov For example, docking studies of selective BChE inhibitors have shown that a positively charged piperidine nitrogen can form a salt bridge with Asp70 and a cation-π interaction with Tyrosine (Tyr) 332. nih.gov The specific binding pose and calculated binding energy (or docking score) can help rank potential targets and rationalize observed biological activity. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations model the movements and interactions of atoms and molecules, providing a dynamic view of the binding event and helping to validate the docking pose. researchgate.net

By simulating the complex in a solvated environment, researchers can analyze key metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Key intermolecular interactions, like hydrogen bonds and hydrophobic contacts observed in the docking pose, can be monitored throughout the simulation to confirm their stability. researchgate.net For instance, MD simulations performed on quinoline derivatives targeting acetylcholinesterase have been used to describe the dynamic behavior of the ligand in the active site and calculate binding free energies. researchgate.net Such studies on a this compound-target complex would provide crucial information on the durability of the binding interactions, confirming whether the computationally predicted pose represents a stable and energetically favorable state. nih.govsemanticscholar.org

Specific Enzyme and Receptor Modulation Studies

The this compound scaffold is present in numerous compounds designed to modulate the activity of specific enzymes and receptors, demonstrating its versatility as a pharmacophore.

Cholinesterase Inhibition: Derivatives of piperidinyl-quinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov In one study, a series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated, with some compounds showing potent, dual inhibition of both AChE and BChE. nih.gov For example, specific derivatives emerged as lead candidates with IC₅₀ values in the low micromolar range, demonstrating inhibitory strength superior to standard drugs like neostigmine. nih.gov The substitution pattern on the quinoline and associated phenyl rings was found to be critical for inhibitory efficacy. nih.gov

Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference
Piperidinyl-quinoline acylhydrazone (8c)AChE5.3 ± 0.51 nih.gov
Piperidinyl-quinoline acylhydrazone (8g)BuChE1.31 ± 0.05 nih.gov
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51)AChE0.0058 ± 0.0003 hilarispublisher.com
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51)BuChE0.0029 ± 0.0002 hilarispublisher.com

Acetyl-CoA Carboxylase Inhibition: Acetyl-CoA carboxylases (ACCs) are key enzymes in the regulation of fatty acid metabolism, making them targets for metabolic diseases. nih.gov A series of piperidinylpiperidines possessing quinoline moieties were designed as ACC inhibitors. One compound from this series demonstrated potent activity against both ACC1 and ACC2, with IC₅₀ values of 189 nM and 172 nM, respectively. nih.gov

Receptor Modulation: The quinoline scaffold linked to a piperidine or piperazine (B1678402) ring is a common feature in ligands for various G-Protein Coupled Receptors (GPCRs).

Serotonin (B10506) (5-HT) Receptors: (4-Piperazin-1-ylquinolin-6-yl) arylsulfonamides have been developed as high-affinity antagonists for the 5-HT₆ receptor, with pKᵢ values greater than 8 and over 100-fold selectivity against other serotonin and dopamine (B1211576) receptors. nih.gov

Dopamine Receptors: Piperidine derivatives linked to a quinolinone core have been investigated as selective antagonists for the dopamine D4 receptor. mdpi.com These compounds have shown potential for treating central nervous system conditions, including brain cancers. mdpi.com

Enzyme Inhibition Kinetics (e.g., Mycobacterium DNA Gyrase B, EGFR-TK)

The quinoline scaffold is a recognized pharmacophore in the development of enzyme inhibitors. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide insights into its potential enzyme inhibitory activities.

Mycobacterium DNA Gyrase B: Research has shown that piperidine-4-carboxamides, which share the piperidine-4-yl moiety with the subject compound, are effective inhibitors of Mycobacterium abscessus DNA gyrase. nih.govnih.gov Spontaneous resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govnih.gov Biochemical studies confirmed that piperidine-4-carboxamides inhibit the wild-type enzyme. nih.govnih.gov For instance, two piperidine-4-carboxamide compounds, 884 and 844-TFM, inhibited wild-type M. abscessus DNA gyrase with IC50 values of 4.6 μM and 1.9 μM, respectively. nih.gov This suggests that the piperidine portion of this compound could play a role in binding to and inhibiting this bacterial enzyme, a critical component in DNA replication. mdpi.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazoline (B50416) core, structurally similar to quinoline, is a key feature in many EGFR tyrosine kinase inhibitors. nih.gov Studies on 6-substituted 4-anilinoquinazoline (B1210976) hybrids have demonstrated potent inhibition of both EGFR and HER2 kinases, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, the replacement of a piperazine ring with a piperidine ring in some quinazoline derivatives led to less potent EGFR inhibitors, indicating the nature of the heterocyclic ring influences activity. nih.gov Given that this compound contains a quinoline nucleus, it is plausible that it could interact with the ATP-binding site of EGFR-TK, a mechanism common to many quinoline-based anticancer agents. researchgate.net

Table 1: Enzyme Inhibition Data for Compounds Structurally Related to this compound This table presents data from studies on compounds that are structurally similar to this compound, as direct kinetic data for the specified compound is not available.

Compound ClassEnzyme TargetSpecific Compound ExampleReported IC50
Piperidine-4-carboxamidesMycobacterium abscessus DNA Gyrase8844.6 μM
Piperidine-4-carboxamidesMycobacterium abscessus DNA Gyrase844-TFM1.9 μM
6-Substituted 4-AnilinoquinazolinesEGFR-TKCompound 51 nM

Receptor Binding and Functional Modulation Assays

The ability of this compound and its analogs to bind to and modulate the function of various receptors has been investigated, revealing potential applications in neuroscience and other therapeutic areas.

Derivatives of piperidine have been identified as potent and selective ligands for dopamine D4 receptors. mdpi.com Furthermore, research into (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides, which are structurally very similar to this compound, has demonstrated high affinity for the serotonin 5-HT(6) receptor. nih.gov Many of these compounds display a pKi greater than 8 and exhibit over 100-fold selectivity against a range of other receptors. nih.gov Additionally, certain pyridine-based compounds featuring a benzylpiperidin-4-yl moiety have shown high affinity for sigma-1 (σ1) receptors, with a Ki value of 1.45 nM for one such compound. researchgate.net These findings suggest that the this compound scaffold is a promising candidate for developing selective receptor modulators.

Cellular Pathway Modulation by this compound

The impact of this compound and related compounds on cellular pathways has been a key area of investigation, particularly in the context of cancer research.

In Vitro Cellular Responses (e.g., Inhibition of Cell Growth, Invasion, and Migration)

Quinoline derivatives have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. mdpi.com For instance, novel quinoline compounds have been shown to inhibit the growth of leukemic and solid tumor cell lines with submicromolar antiproliferative activities. mdpi.com Specifically, certain bis-quinoline isomers exhibited IC50 values ranging from 0.14 to 15 µM across different cancer cell lines, including HeLa, M14, and MCF-7. mdpi.com

Piperazine-linked quinolinequinones have also shown potent anticancer activity. nih.gov One such compound, QQ1, displayed an IC50 value of 1.55 μM against ACHN renal cancer cells and was found to inhibit cell proliferation and induce cell cycle arrest. nih.gov While direct evidence for the anti-invasive and anti-migratory effects of this compound is limited, the broader class of quinoline derivatives is known to disrupt cell migration. nih.gov

Table 2: In Vitro Cellular Responses to Quinoline Derivatives This table summarizes the observed in vitro cellular effects of various quinoline derivatives on different cancer cell lines.

Compound/Derivative ClassCell LineObserved EffectIC50/Concentration
Bis-quinoline isomer 2aHeLaInhibition of cell growth0.14 µM
Bis-quinoline isomer 2bMCF-7Inhibition of cell growth0.3 µM
Piperazine-linked quinolinequinone (QQ1)ACHN (Renal Cancer)Inhibition of cell proliferation1.55 µM
Quinoline derivative 91b1Various cancer cell linesCytotoxicityNot specified

Induction of Apoptosis in Cellular Models

A significant mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on pyridine-quinoline hybrids have demonstrated their ability to induce apoptosis, as evidenced by the activation of caspases 3 and 7 in HepG-2 liver cancer cells. nih.gov Some of these hybrids led to a more than three-fold increase in caspase 3/7 activation. nih.gov

Novel quinoline compounds have been observed to induce apoptosis in U937 leukemia cells, characterized by high sub-G1 peaks in cell cycle analysis. mdpi.com Furthermore, a novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, was found to induce cytotoxicity in several cancer cell lines, including HepG2, HCT-116, MCF-7, and A549, through the upregulation of the apoptotic protein caspase-3. mdpi.com This body of evidence strongly suggests that the this compound structure has the potential to trigger apoptotic pathways in cancer cells.

High-Throughput Screening for Pharmacological Activities

High-throughput screening (HTS) is a critical tool in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. nuvisan.com This methodology allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype. chemdiv.com While specific HTS campaigns focusing on this compound are not detailed in the reviewed literature, the quinoline-piperidine scaffold represents a class of compounds that would be of significant interest for such screening efforts.

HTS can be employed to explore a wide range of pharmacological activities, including but not limited to, enzyme inhibition, receptor binding, and modulation of cellular pathways. chemdiv.com The data generated from HTS can help in identifying initial "hit" compounds, which can then be further optimized through medicinal chemistry to develop more potent and selective drug candidates. Given the diverse biological activities reported for quinoline and piperidine derivatives, HTS would be an invaluable approach to further elucidate the full pharmacological potential of this compound and its analogs.

Structure Activity Relationship Sar and Rational Design of 6 Piperidin 4 Yl Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net These models serve as predictive tools that can forecast the activity of novel or yet-to-be-synthesized molecules, thereby accelerating the drug discovery process. nih.govdergipark.org.tr For quinoline (B57606) derivatives, QSAR models are developed to understand the relationship between molecular descriptors and a specific biological response. nih.gov

Two-dimensional QSAR (2D-QSAR) models are statistical correlations that relate the biological activity of compounds to their 2D molecular descriptors. researchgate.net The development process involves several key stages:

Data Set Preparation : A series of 6-(piperidin-4-yl)quinoline analogues with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power. researchgate.netmdpi.com

Descriptor Calculation : For each molecule, various 2D molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as topological, constitutional, and physicochemical properties. nih.govnih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.net

Validation : The model's reliability and predictive ability are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method (yielding a q² value), while external validation on the test set provides a predictive r² (r²_pred). A robust model is characterized by high q² and r²_pred values. mdpi.comconicet.gov.ar

For a series of quinoline derivatives, a 2D-QSAR model might look like the following hypothetical equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB)

This equation suggests that the biological activity (pIC₅₀) is dependent on the compound's lipophilicity (logP), polar surface area (TPSA), and number of rotatable bonds (nRotB).

Table 1: Example of 2D Molecular Descriptors Used in QSAR for Quinoline Analogues

Descriptor CategorySpecific DescriptorSignificance in SAR
Electronic Dipole MomentInfluences polar interactions with the target receptor.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Describes the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. dergipark.org.tr
Topological Wiener IndexRelates to molecular branching and size.
Constitutional Molecular Weight (MW)Represents the size of the molecule.
Physicochemical Molar Refractivity (MR)Relates to molecular volume and polarizability, influencing binding affinity. dergipark.org.tr

Three-dimensional QSAR (3D-QSAR) methods provide insights into how the 3D arrangement of a molecule affects its biological activity by analyzing steric and electrostatic fields. fiveable.me Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. mdpi.com

The process for developing a 3D-QSAR model for this compound analogues includes:

Molecular Alignment : A crucial step where all molecules in the dataset are superimposed based on a common structural template or pharmacophore. mdpi.comnih.gov

Field Calculation : The aligned molecules are placed in a 3D grid. For CoMFA, steric and electrostatic interaction energies are calculated at each grid point. nih.govnih.gov CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

PLS Analysis : Partial Least-Squares (PLS) regression is used to create a statistical model correlating the variations in the field values with the changes in biological activity. idosi.orgnih.gov

Contour Map Visualization : The results are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a green contour in a CoMFA steric map indicates that adding a bulky group in that region may increase activity, while a yellow contour suggests a bulky group would be detrimental. mdpi.com

The statistical robustness of 3D-QSAR models is evaluated by parameters like the cross-validated coefficient (q²) and the non-cross-validated conventional correlation coefficient (r²). nih.gov

Table 2: Typical Statistical Parameters for a 3D-QSAR Model Validation

ParameterDescriptionAcceptable Value
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) Indicates the goodness of fit of the model to the training data.> 0.6
r²_pred (Predictive r²) Measures the model's ability to predict the activity of an external test set.> 0.6
Number of Components The optimal number of principal components used in the PLS analysis.Varies

Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. nih.govnih.gov In QSAR, they serve as the bridge between structure and activity. dergipark.org.tr By identifying which descriptors have the greatest impact on biological activity, researchers can elucidate the SAR. nih.gov

Electronic Descriptors : Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, and dipole moment describe a molecule's electronic properties. dergipark.org.trdergipark.org.tr They are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions with a biological target.

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity. It influences how a compound is absorbed, distributed, and how it interacts with hydrophobic pockets in a receptor. dergipark.org.tr

Steric/Topological Descriptors : These include molecular weight, molecular volume, and connectivity indices. dergipark.org.trdergipark.org.tr They define the size and shape of the molecule, which are critical for achieving a complementary fit with the binding site of a receptor.

The selection of appropriate descriptors is a critical step in building a predictive and mechanistically interpretable QSAR model. nih.gov

Pharmacophore Modeling for Quinoline-Piperidine Derivatives

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. frontiersin.org For quinoline-piperidine derivatives, a pharmacophore model helps to identify the key chemical moieties responsible for their activity.

Developing a pharmacophore model typically involves aligning a set of active molecules and abstracting their common chemical features. nih.gov These features may include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic (HY) regions

Positive/Negative Ionizable features

For the this compound scaffold, a hypothetical pharmacophore model could include an aromatic ring feature for the quinoline system, a hydrogen bond donor/acceptor feature associated with the piperidine (B6355638) nitrogen, and specific hydrophobic regions. A study on quinoline derivatives identified a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being significant for activity. Such models are invaluable for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Table 3: Potential Pharmacophoric Features of this compound Analogues

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Aromatic Ring (AR) Quinoline ring systemπ-π stacking with aromatic residues in the binding site.
Hydrogen Bond Donor (HBD) Piperidine N-H groupForms hydrogen bonds with acceptor groups on the target.
Hydrogen Bond Acceptor (HBA) Quinoline nitrogen atomForms hydrogen bonds with donor groups on the target.
Hydrophobic Center (HY) Piperidine ring (aliphatic)Interacts with hydrophobic pockets in the receptor.

Rational Compound Design Strategies

Rational compound design uses the structural and mechanistic insights gained from SAR, QSAR, and pharmacophore studies to create novel molecules with improved potency and selectivity.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. slideshare.net This approach relies exclusively on the knowledge of molecules that are known to interact with the target. slideshare.netfiveable.me QSAR and pharmacophore modeling are central pillars of LBDD.

The workflow for LBDD of new this compound analogues involves:

Building a Knowledge Base : A dataset of known active and inactive analogues is compiled.

Model Generation : Predictive QSAR models and pharmacophore hypotheses are developed from this dataset. slideshare.netnih.gov

Virtual Screening : The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that fit the model. nih.gov

De Novo Design : The information from QSAR contour maps and pharmacophore models is used to guide the design of entirely new molecules or to suggest specific modifications to the existing this compound scaffold to enhance activity. For example, if a CoMFA map indicates a favorable steric region near the piperidine ring, new analogues with various substituents at that position can be designed. nih.govresearchgate.net

These computational strategies significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For this compound analogues, SBDD plays a pivotal role in optimizing interactions with target proteins, such as kinases and G-protein coupled receptors (GPCRs), to enhance therapeutic efficacy.

The fundamental principle of SBDD involves utilizing structural data obtained from techniques like X-ray crystallography or NMR spectroscopy to guide the design of molecules that can fit precisely into the binding site of a target protein. In the context of this compound, this approach allows for the rational modification of the quinoline and piperidine moieties to maximize favorable interactions and minimize unfavorable ones.

A key aspect of SBDD is the identification of key interactions between the ligand and the target. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the piperidine ring can engage in hydrophobic interactions. Computational tools, such as molecular docking and molecular dynamics simulations, are employed to predict the binding mode and affinity of novel analogues. These simulations can help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Recent advances in structural biology have significantly propelled the application of SBDD to GPCRs, which are major pharmacological targets. The increasing availability of high-resolution GPCR structures allows for a more detailed understanding of ligand binding and receptor activation, paving the way for the rational design of novel this compound-based modulators. nih.govnih.gov

Fragment-Based Drug Discovery for Quinoline Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

The quinoline scaffold is well-suited for FBDD due to its versatility and presence in numerous biologically active compounds. In the context of this compound, FBDD can be employed to identify fragments that bind to specific subpockets of a target protein. For example, a fragment library could be screened to find moieties that interact favorably with the region of the binding site that accommodates the piperidine ring.

Once a fragment "hit" is identified, it can be linked to the 6-quinolyl scaffold to generate a larger, more potent molecule. This "fragment growing" approach allows for the systematic exploration of chemical space around the core scaffold. Alternatively, two or more fragments that bind to adjacent sites on the target can be linked together, a strategy known as "fragment linking."

A notable example of a fragment-based approach for a related scaffold is the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. In this study, fragment-based NMR screening led to the identification of an initial hit, which was then optimized through fragment growth to yield potent inhibitors. researchgate.net This highlights the potential of FBDD to identify novel chemical starting points for the development of quinoline-based therapeutics.

Preclinical Pharmacokinetics and in Vivo Metabolism of 6 Piperidin 4 Yl Quinoline

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models are fundamental to understanding how a potential drug is processed by a living organism. These studies are crucial for predicting the compound's behavior in humans.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No specific in vivo ADME data for 6-(Piperidin-4-yl)quinoline has been published. Generally, the characterization of a compound's ADME profile involves administering it to animal models (e.g., rodents, canines) and analyzing biological samples over time. Key parameters that would be determined include:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The extent to which the compound spreads to different tissues and organs.

Metabolism: The transformation of the compound into other substances (metabolites).

Excretion: The elimination of the compound and its metabolites from the body.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

There are no published preclinical PK/PD correlation studies for this compound. Such studies are designed to link the concentration of a compound in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics). This relationship is vital for understanding the onset, intensity, and duration of a compound's action and for informing dose selection for further studies.

Elucidation of Metabolic Fate

Understanding the metabolic fate of a compound is critical for identifying potentially active or toxic metabolites and for understanding its clearance from the body.

In Vitro Metabolic Stability and Metabolite Profiling

Specific in vitro metabolic stability data for this compound is not available. This type of study typically involves incubating the compound with liver microsomes or hepatocytes from various species (including human) to assess its susceptibility to metabolism. The rate of disappearance of the parent compound provides an estimate of its metabolic stability. Metabolite profiling in these in vitro systems helps to identify the primary metabolic pathways.

In Vivo Metabolite Identification in Biological Matrices

There are no reports identifying the in vivo metabolites of this compound in biological matrices such as plasma, urine, or feces from preclinical species. This process involves collecting these samples after administration of the compound and using advanced analytical techniques to detect and identify the structures of any metabolites formed.

Advanced Analytical Techniques for Metabolite Structure Elucidation

While no specific applications for this compound are documented, the structural elucidation of metabolites in drug discovery relies on a suite of sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools used. These techniques allow for the separation of metabolites from complex biological matrices and provide precise mass measurements and fragmentation patterns that are crucial for determining their chemical structures. Nuclear magnetic resonance (NMR) spectroscopy is also sometimes employed for definitive structural confirmation of significant metabolites.

Mass Spectrometry-Based Metabolomics (LC-MS/MS, HRMS, MSn)

The identification and structural elucidation of metabolites are crucial steps in preclinical development, commonly employing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and multi-stage mass spectrometry (MSn). These methods allow for the separation, detection, and fragmentation of metabolites from biological matrices, providing insights into metabolic pathways. For compounds containing a piperidine (B6355638) ring, a potential metabolic pathway involves bioactivation to form reactive iminium intermediates, which can be trapped and identified using LC-MS/MS nih.gov. However, no specific studies applying these metabolomics techniques to investigate the in vivo metabolism of this compound have been found.

Application of NMR Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of metabolites identified by mass spectrometry. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule nih.gov. This is essential for unambiguously determining sites of metabolic modification. The literature contains extensive guides on using NMR for metabolite identification but lacks any specific application to confirm the structures of this compound metabolites hyphadiscovery.comnih.gov.

Preclinical Formulation Strategies for Optimized Bioavailability

Formulation development is critical for ensuring adequate drug exposure in preclinical studies nih.govcatapult.org.uk. The physicochemical properties of a compound dictate the strategies needed to achieve optimal bioavailability.

Impact of Compound Properties on In Vivo Absorption in Preclinical Models

The absorption of a compound after oral administration is influenced by its solubility, permeability, and chemical stability. For the broader class of quinolones, properties such as these have been shown to significantly affect their pharmacokinetic profiles nih.gov. The piperidine moiety can also influence a compound's properties; for instance, the natural product piperine is known to enhance the bioavailability of other drugs by increasing gastrointestinal absorption and inhibiting metabolizing enzymes troindia.injddtonline.inforesearchgate.net. However, there is no specific data available detailing the physicochemical properties of this compound and how they impact its absorption in preclinical models.

Approaches for Enhancing Oral Bioavailability in Preclinical Studies

For compounds with poor oral bioavailability, various formulation strategies can be employed. These include particle size reduction (micronization), the use of amorphous solid dispersions, lipid-based delivery systems, and co-solvents to improve solubility and dissolution rates. For quinoline (B57606) derivatives, low bioavailability can be a significant hurdle requiring advanced formulation approaches researchgate.netmdpi.com. While these techniques are standard in pharmaceutical development, no research has been published on their specific application to enhance the oral bioavailability of this compound.

Computational ADMET Prediction Methodologies in Early Development

In silico tools play a vital role in early drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These computational models help prioritize candidates and identify potential liabilities before resource-intensive in vitro and in vivo studies are conducted nih.govsci-hub.se. ADMET prediction studies have been published for various quinoline derivatives, assessing properties like oral bioavailability, toxicity, and drug-likeness scienceopen.comresearchgate.net. Despite the availability of these methodologies, no specific computational ADMET predictions for this compound were found in the reviewed literature.

Advanced Analytical Characterization in 6 Piperidin 4 Yl Quinoline Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. youtube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural elucidation.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 6-(Piperidin-4-yl)quinoline is expected to show distinct signals corresponding to the protons on the quinoline (B57606) and piperidine (B6355638) rings. The aromatic protons of the quinoline moiety typically resonate in the downfield region (δ 7.0–9.0 ppm), exhibiting characteristic splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with adjacent protons. The aliphatic protons of the piperidine ring appear in the upfield region (δ 1.5–3.5 ppm), often as complex multiplets resulting from their axial and equatorial environments and coupling with neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 14 distinct carbon signals are expected, corresponding to the nine carbons of the quinoline system and the five of the piperidine ring. The quinoline carbons resonate in the aromatic region (δ 120–150 ppm), while the piperidine carbons appear in the aliphatic region (δ 25–50 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for quinoline and piperidine derivatives. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Quinoline C2 8.8 (dd) 150.5
Quinoline C3 7.4 (dd) 121.5
Quinoline C4 8.1 (d) 136.0
Quinoline C4a - 128.0
Quinoline C5 7.8 (d) 129.5
Quinoline C6 - 145.0
Quinoline C7 7.6 (dd) 127.0
Quinoline C8 8.0 (d) 129.0
Quinoline C8a - 148.0
Piperidine C4' 3.0 (m) 43.0
Piperidine C3', C5' 1.8-2.0 (m) 32.0
Piperidine C2', C6' 2.8-3.2 (m) 46.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to establish proton connectivity. For this compound, COSY spectra would reveal correlations between adjacent protons within the quinoline ring and trace the sequence of CH-CH₂-CH₂ protons within the piperidine ring, confirming their respective spin systems. nih.govresearchgate.net

HETCOR/HSQC (Heteronuclear Correlation/Heteronuclear Single Quantum Coherence) : These experiments establish correlations between directly bonded protons and carbons. By correlating the known ¹H chemical shifts to their attached carbons, a definitive assignment of the ¹³C spectrum is achieved. nih.gov

APT/DEPT (Attached Proton Test/Distortionless Enhancement by Polarization Transfer) : These techniques are employed to differentiate between carbon types (C, CH, CH₂, and CH₃). For instance, a DEPT-135 experiment would show CH signals as positive, CH₂ signals as negative, and quaternary carbons as absent, which is crucial for confirming the carbon framework of both heterocyclic rings.

The piperidine ring in this compound is conformationally flexible and typically undergoes a rapid chair-chair ring flip at room temperature. Variable Temperature (VT) NMR is a powerful tool for studying such dynamic processes.

By lowering the temperature of the NMR experiment, the rate of the chair-chair interconversion can be slowed. At a sufficiently low temperature, known as the coalescence temperature, the interconversion becomes slow on the NMR timescale, and separate signals for the axial and equatorial protons can be observed. rsc.org Analysis of the spectra at different temperatures allows for the determination of the energy barrier for this conformational change. rsc.orgrsc.org Additionally, VT-NMR can be used to study the rotational barrier around the C6-C4' single bond connecting the quinoline and piperidine rings, providing deeper insight into the molecule's preferred three-dimensional conformation in solution. researchgate.net

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural clues through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision is essential for unequivocally determining the elemental composition of a molecule.

For this compound (molecular formula: C₁₄H₁₆N₂), the exact mass of the protonated molecule ([M+H]⁺) can be calculated. HRMS analysis provides an experimental mass that can be matched to the calculated mass, confirming the molecular formula and ruling out other potential structures with the same nominal mass. nih.gov

In addition to molecular weight determination, HRMS provides information on molecular structure through fragmentation analysis. The protonated molecule can be induced to fragment, and the exact masses of the resulting fragment ions are measured. Common fragmentation pathways for quinoline structures include the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. chempap.orgrsc.org The piperidine ring may fragment via cleavage of the C-C bonds adjacent to the nitrogen atom. Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Predicted Fragmentation Pathway
[M+H]⁺ C₁₄H₁₇N₂⁺ 213.1386 Molecular Ion
[M+H - C₂H₄]⁺ C₁₂H₁₃N₂⁺ 185.1073 Loss of ethylene (B1197577) from piperidine ring
[M+H - C₅H₁₀N]⁺ C₉H₇N⁺ 129.0578 Cleavage of the C-C bond to piperidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS, MSn)

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites or degradation products. In this technique, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern that serves as a structural fingerprint.

For this compound, the fragmentation is expected to occur across both the quinoline and piperidine ring systems. The fragmentation pathways for similar quinolone structures often involve characteristic losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.gov The piperidine moiety, a saturated heterocycle, typically undergoes ring cleavage. nih.govscielo.br The study of related piperidine alkaloids shows that a primary fragmentation pathway involves the neutral elimination of water or other substituents from the ring. nih.gov

The analysis of fused nitrogen-containing ring systems, such as pyridazino-quinolines, demonstrates complex fragmentation patterns with cross-ring cleavages, which can also be anticipated for the quinoline portion of the target molecule. nih.gov The specific fragmentation pattern helps in distinguishing isomers and identifying the exact position of substituents. researchgate.netnih.gov

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion [M+H]⁺ Fragmentation Process Major Product Ions (m/z) Structural Information Gained
213.14 Cleavage of the piperidine ring Varies Confirms the presence and structure of the piperidine substituent.
213.14 Fragmentation of the quinoline core 129, 102 Characteristic of the quinoline ring system.

Note: The exact m/z values would be determined experimentally through high-resolution mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The IR spectrum provides valuable information about the molecule's vibrational modes, confirming the presence of its key structural components.

The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the quinoline and piperidine structures. The quinoline portion would be identified by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, along with C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. astrochem.org The piperidine ring would be characterized by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and a potential N-H stretching band (if the piperidine nitrogen is not substituted) in the 3500-3300 cm⁻¹ region. The C-H out-of-plane bending motions for the substituted quinoline ring are also expected in the fingerprint region (below 900 cm⁻¹). astrochem.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign the observed vibrational frequencies. researchgate.netresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, related substances, or components of a biological matrix prior to its quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution. researchgate.netresearchgate.netresearchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the quinoline chromophore exhibits maximum absorbance, such as 225 nm. researchgate.netresearchgate.net

Method validation for quantification would include establishing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, a validated HPLC method for quinoline in textiles demonstrated a linear relationship from 0.5 to 100 µg/mL with a coefficient of determination (R²) of 0.9999 and an LOD of 0.1 µg/mL. researchgate.netresearchgate.net

Table 2: Typical HPLC Parameters for Analysis of Quinoline/Piperidine Derivatives

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and aqueous buffer (e.g., 0.1% Phosphoric Acid) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV/DAD at ~225 nm researchgate.netresearchgate.net

| Column Temperature | 30°C nih.gov |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. While the parent compound this compound may have limited volatility due to its molecular weight and polar functional groups, GC can be employed to analyze volatile impurities or related substances. The boiling point of quinoline itself is approximately 240°C, suggesting that derivatives will have higher boiling points, which can pose a challenge for GC analysis.

For suitable compounds, a GC method would typically use a capillary column, such as a DB-5MS (a low-polarity phenyl-arylene polymer), with a programmed temperature ramp. cmes.org For example, a method for quinoline analysis involved a temperature program starting at 80°C and ramping to 220°C. cmes.org Detection is often performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. oup.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in the analysis of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of drugs and their metabolites in complex matrices. bioanalysis-zone.com It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique allows for the detection of this compound at very low concentrations (ng/mL or pg/mL levels), making it ideal for pharmacokinetic studies. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. cmes.org While potentially limited by the volatility of this compound itself, GC-MS is highly effective for identifying unknown volatile or semi-volatile impurities. The mass spectrometer provides fragmentation patterns that can be compared against spectral libraries for positive identification. researchgate.net The characteristic ion peaks for quinoline have been identified as m/z 129, 102, 123, and 51.

Bioanalytical Method Development and Validation for Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic and toxicokinetic studies. iajps.comnih.gov This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS, in accordance with regulatory guidelines from bodies like the FDA and ICH. ijprajournal.comwum.edu.pl

The process begins with sample preparation, a critical step to remove interfering matrix components like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. researchgate.netijcrt.org

Once a clean sample is obtained, the analytical method is validated to ensure its reliability. Validation involves assessing several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. Acceptance criteria are typically within ±15% (±20% at the LLOQ). globalresearchonline.net

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability). researchgate.netnih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

Validation Parameter Description Typical Acceptance Criteria
Accuracy Closeness of mean test results to the true concentration. Mean value should be within 85-115% of the nominal value (80-120% for LLOQ). globalresearchonline.net
Precision The agreement among a series of measurements. Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ). globalresearchonline.net
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the internal standard. globalresearchonline.net

| Stability | Analyte concentration remains consistent under specified conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Optimization of Sample Preparation Techniques

Effective sample preparation is a pivotal step for minimizing matrix effects, improving analyte recovery, and ensuring the accuracy of quantitative measurements. nih.gov The primary objective is to efficiently isolate the target analyte from complex biological matrices such as plasma, serum, or urine, while removing interfering endogenous components like proteins and phospholipids. sigmaaldrich.commedipharmsai.com The main techniques employed are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a widely used high-throughput technique to remove proteins from biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The optimization of this technique involves the careful selection of the precipitating agent.

Organic Solvents: Acetonitrile is a common choice and has been shown to be highly efficient at removing proteins (>96% at a 2:1 ratio of precipitant to plasma). nih.gov Optimization parameters include the ratio of solvent to plasma and the method of addition. A "solvent-first" approach, where the sample is added to the precipitation solvent, can prevent filter plate blockages and result in a cleaner filtrate.

Acids: Trichloroacetic acid (TCA) is another effective precipitating agent. nih.gov Optimization focuses on the final acid concentration to ensure complete protein removal without causing degradation of the target analyte.

Metal Ions: Zinc sulfate (B86663) can also be used for protein precipitation, offering an alternative with different selectivity. nih.gov

The choice of precipitant and mobile phase composition can significantly impact the degree of ion suppression or enhancement in LC-MS/MS analysis. nih.gov Therefore, optimization aims to find a combination that maximizes protein removal while minimizing matrix effects.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Optimization is critical to ensure high recovery and selectivity for quinoline-based compounds.

Solvent Selection: The choice of organic solvent is paramount and is guided by the physicochemical properties of the analyte, such as its LogP (partition coefficient) value. For quinoline derivatives, which can be basic, solvents like diethyl ether or various mixtures containing ethyl acetate may be suitable. nih.gov

pH Adjustment: The pH of the aqueous phase is a critical parameter. For a basic compound like this compound, adjusting the sample pH to be at least two units above its pKa will ensure it is in its neutral, un-ionized form, thereby maximizing its partition into the organic solvent.

Solvent Ratio and Extraction Time: The ratio of organic solvent to the aqueous sample should be optimized to ensure the highest possible recovery; a ratio of 7:1 is often considered a good starting point. Extraction time and the vigor of mixing also require empirical optimization.

Back Extraction: To further enhance selectivity, a back-extraction step can be implemented. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase where the pH has been adjusted to ionize the compound, moving it back into the aqueous layer while leaving neutral impurities behind.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can effectively concentrate analytes and remove interferences. mdpi.comselectscience.netmdpi.com The process involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte with a strong solvent. sigmaaldrich.com For quinoline derivatives, reversed-phase SPE is common.

A study on 2-substituted quinolines provides a practical example of SPE optimization: researchgate.net

Sorbent Selection: Trifunctional tC18 cartridges were selected from four tested sorbents for their superior retention of the quinoline compounds. researchgate.net

Sample Loading: The pH of the sample loading solution is adjusted to maximize the retention of the analyte on the sorbent.

Wash Step: An optimized wash solution is used to remove endogenous interferences without prematurely eluting the analyte of interest.

Elution Step: The composition and volume of the elution solvent are optimized to ensure complete recovery of the analyte from the cartridge. In the case of the 2-substituted quinolines, recoveries from rat plasma were between 80.6% and 88.2%. researchgate.net

TechniqueKey Optimization ParametersTypical Goals for Quinoline Derivatives
Protein Precipitation (PPT)Precipitant Type (Acetonitrile, TCA), Solvent-to-Sample Ratio, Temperature>95% protein removal, minimize ion suppression/enhancement in LC-MS
Liquid-Liquid Extraction (LLE)Organic Solvent Choice, Aqueous Phase pH, Solvent Volume, Extraction Time/Vigor, Back ExtractionHigh analyte recovery (>85%), effective removal of polar interferences
Solid-Phase Extraction (SPE)Sorbent Type (e.g., C18), Sample pH, Wash Solution Composition, Elution Solvent Composition/VolumeHigh analyte recovery (>80%), high selectivity, analyte concentration

Bioanalytical Method Validation Parameters

Once a sample preparation method is optimized, the entire bioanalytical method must be validated to ensure its performance is acceptable and that the analytical results are reliable. europa.eu Validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itfda.gov The key validation parameters are detailed below.

Selectivity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs. researchgate.netwashington.edu To assess selectivity, at least six different blank matrix lots are analyzed to check for interferences at the retention time of the analyte and the internal standard (IS). The response of any interfering peak should be no more than 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ) and no more than 5% of the response for the IS. europa.euresearchgate.net

Sensitivity

The sensitivity of the method is determined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The analyte's response at the LLOQ should be at least five times the response of a blank sample. europa.euau.dk

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.govau.dk Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (n≥5) across several analytical runs.

Accuracy: The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. nih.goveuropa.eu

Precision: The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. nih.goveuropa.eu This is evaluated for both within-run (intra-batch) and between-run (inter-batch) precision. europa.eu

Recovery

Recovery is the efficiency of the extraction procedure, representing the proportion of the analyte extracted from the biological matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. While high recovery is desirable, the most crucial aspect is that the recovery is consistent and reproducible across the concentration range.

Stability

Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. celegence.comnih.govnih.gov This involves subjecting QC samples to various storage and handling conditions. ijprajournal.com

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that covers the sample preparation time. nih.gov

Long-Term Stability: Determines stability in the freezer over a period that exceeds the expected storage time of study samples. nih.gov

Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions. nih.gov

For all stability tests, the mean concentration of the stored QC samples should be within ±15% of the nominal concentration. europa.eucelegence.com

ParameterPurposeGeneral Acceptance Criteria
SelectivityEnsure no interference from matrix componentsInterference response <20% of LLOQ for analyte; <5% for IS europa.euresearchgate.net
Sensitivity (LLOQ)Define the lowest quantifiable concentrationAccuracy within ±20%; Precision (CV) ≤20% nih.goveuropa.eu
AccuracyCloseness of measured value to true valueMean value within ±15% of nominal (±20% at LLOQ) nih.goveuropa.euich.org
Precision (CV)Reproducibility of measurementsCV ≤15% (≤20% at LLOQ) for within- and between-run nih.goveuropa.euich.org
RecoveryEfficiency of the extraction processShould be consistent, precise, and reproducible
StabilityAnalyte integrity under various conditionsMean concentration within ±15% of nominal after storage/handling europa.eucelegence.comquinta.cz

Chemical Stability Research of 6 Piperidin 4 Yl Quinoline

Assessment Methodologies for Chemical Stability

The assessment of chemical stability for a compound like 6-(Piperidin-4-yl)quinoline is primarily conducted through forced degradation studies, also known as stress testing. nih.govsapub.orgpharmaguideline.com These studies involve exposing the compound to conditions more severe than those it would encounter during normal storage and handling. The goal is to accelerate degradation to predict the long-term stability and to generate potential degradation products for analytical method development. nih.govsapub.org

The typical approach involves subjecting a solution or solid sample of this compound to various stress conditions. A general strategy for these studies is outlined below:

Establishment of Stress Conditions: The initial step is to define the stress conditions, which commonly include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govpharmaguideline.com The concentration of reagents and the duration of exposure are optimized to achieve a target degradation of approximately 5-20%. pharmaguideline.com Degradation beyond this range may lead to the formation of secondary degradation products that are not relevant to real-world storage conditions. pharmaguideline.com

Sample Preparation: Solutions of this compound are prepared in appropriate solvents. For hydrolytic studies, the compound is dissolved in acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH). For oxidative stress, a solution of hydrogen peroxide (e.g., 3%) is often used. youtube.com Photostability is assessed by exposing the solid compound and its solution to a combination of UV and visible light, as specified in ICH guideline Q1B. pharmaguideline.comeuropa.eu Thermal stability is evaluated by heating the solid compound at elevated temperatures (e.g., 60-80°C). youtube.com

Time-Point Analysis: Samples are collected at various time points during the stress testing and analyzed to monitor the extent of degradation and the formation of degradation products. This kinetic approach helps in understanding the rate of degradation under different conditions.

Mass Balance Calculation: A crucial aspect of stability assessment is to ensure mass balance. This means that the sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study. This confirms that all significant degradation products have been detected.

An illustrative data table for a forced degradation study on this compound is presented below. The data is hypothetical and serves to demonstrate the expected outcomes of such a study.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours6015.22
0.1 M NaOH24 hours608.51
3% H₂O₂12 hours2518.93
Thermal (Solid)48 hours805.11
Photolytic (Solid)1.2 million lux hours2512.72

This table is interactive. Users can sort the data by clicking on the column headers.

Identification of Factors Influencing Chemical Degradation

Several environmental factors can influence the chemical stability of this compound. Understanding these factors is key to developing stable formulations and defining appropriate storage conditions.

pH: The pH of the environment is a critical factor, particularly for a molecule like this compound which contains basic nitrogen atoms in both the quinoline (B57606) and piperidine (B6355638) rings. In acidic conditions, the nitrogen atoms can be protonated, which may alter the electron distribution in the rings and potentially make the molecule more susceptible to hydrolytic attack. Conversely, in basic conditions, different degradation pathways may be initiated. Studies on related nitrogen-containing heterocyclic compounds have shown that pH significantly affects their degradation rates and pathways. nih.gov For instance, the degradation of some quinoline derivatives is catalyzed by both hydrogen and hydroxide (B78521) ions. nih.gov

Temperature: Temperature is a major factor that accelerates chemical reactions, including degradation. mdpi.com The rate of degradation typically increases with temperature, following the Arrhenius equation. Thermal stress can lead to the cleavage of chemical bonds and the formation of various degradation products. For quinoline compounds, thermal decomposition can result in the fragmentation of the ring systems. daneshyari.commdpi.com

Light: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions. europa.eu The quinoline ring system is known to be photoreactive, and exposure to light can lead to the formation of photoproducts. Photostability testing, as mandated by ICH Q1B, is essential to determine if the compound needs to be protected from light. europa.eu

Oxidizing Agents: The presence of oxidizing agents, such as peroxides or atmospheric oxygen, can lead to oxidative degradation. The nitrogen atoms and any susceptible carbon atoms in the this compound structure could be targets for oxidation, potentially leading to the formation of N-oxides or other oxygenated derivatives. mdpi.com

Impurities: The presence of impurities, even in small amounts, can sometimes catalyze degradation reactions. These impurities could be residual starting materials, intermediates from the synthesis, or metal ions from processing equipment. Their potential impact on the stability of this compound should be considered.

A summary of the potential impact of these factors is presented in the following table:

FactorPotential Impact on this compound
pH Catalysis of hydrolysis, alteration of degradation pathways.
Temperature Increased rate of all degradation reactions, potential for thermal decomposition.
Light Photodegradation, formation of photoproducts.
Oxidizing Agents Formation of N-oxides and other oxygenated degradation products.
Impurities Catalysis of degradation reactions.

This table is interactive. Users can filter the content by factor.

Analytical Techniques Utilized for Stability Monitoring

A suite of analytical techniques is employed to monitor the stability of this compound and to identify and quantify any degradation products that may form.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy. researchgate.netsepscience.com A stability-indicating HPLC method is developed and validated to separate the parent compound from its degradation products. Reversed-phase HPLC with a C18 column is a common starting point. researchgate.netimpactfactor.org The method typically uses a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. UV detection is commonly employed, with the detection wavelength set to the λmax of this compound to ensure sensitive detection of both the parent drug and its impurities.

Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile degradation products. However, for a relatively non-volatile and polar molecule like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of degradation products. mdpi.commolnar-institute.comnih.govuma.es High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. mdpi.com Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable structural information. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is useful for identifying changes in the functional groups of the molecule as a result of degradation. sepscience.com For example, the formation of a carbonyl group from the oxidation of a methylene (B1212753) bridge could be detected by the appearance of a characteristic C=O stretching vibration in the IR spectrum.

The following table summarizes the primary applications of these analytical techniques in the stability monitoring of this compound.

Analytical TechniquePrimary Application in Stability Monitoring
HPLC Separation and quantification of the parent compound and degradation products.
GC Analysis of volatile degradation products (may require derivatization).
MS (especially LC-MS) Identification and structural elucidation of degradation products. mdpi.comuma.es
FTIR Identification of changes in functional groups.

This table is interactive. Users can click on the technique for more details.

Future Research Directions and Translational Potential for 6 Piperidin 4 Yl Quinoline

Innovations in Synthetic Methodologies and Scalable Production

The development of novel and efficient synthetic routes is crucial for the exploration and large-scale production of 6-(piperidin-4-yl)quinoline and its derivatives. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational. nih.goviipseries.org However, these classical methods often require harsh conditions and can have limited substrate scope, prompting the need for more sustainable and versatile approaches. mdpi.comresearchgate.net

Future research will likely focus on the adoption of modern synthetic strategies to overcome these limitations. Transition-metal-catalyzed reactions, for instance, offer powerful tools for constructing the quinoline core with high efficiency and regioselectivity. nih.govmdpi.com Methodologies employing catalysts based on palladium, copper, rhodium, and silver have shown promise in facilitating C-H bond activation and annulation reactions to build the quinoline scaffold under milder conditions. mdpi.com Furthermore, green chemistry principles are increasingly being integrated into synthetic design. rsc.org This includes the use of ultrasound irradiation, microwave-assisted synthesis, and solvent-free reaction conditions to enhance reaction rates, improve yields, and reduce environmental impact. nih.govrsc.orgnih.gov

For the scalable production of this compound, a key challenge is the efficient and safe coupling of the piperidine (B6355638) and quinoline moieties. Innovations in cross-coupling reactions and the development of one-pot procedures will be instrumental. mdpi.com A focus on atom economy and the use of recyclable catalysts will be essential for making the production process more cost-effective and environmentally friendly, thereby facilitating the translation of promising derivatives from the laboratory to clinical development. mdpi.comresearchgate.net An optimized synthesis, suitable for scale-up, was recently reported for a related 4-amino-7-chloroquinoline derivative, highlighting a pathway that is cheaper, safer, and more efficient. mdpi.com

Discovery of Novel Biological Targets and Therapeutic Applications

The quinoline ring is a versatile pharmacophore present in a wide array of approved drugs with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. researchgate.netorientjchem.orgnih.govnih.gov The this compound scaffold, in particular, has been explored for several therapeutic applications, but its full potential remains to be unlocked.

Future research is expected to uncover novel biological targets for this scaffold. High-throughput screening and computational methods can facilitate the identification of new protein interactions. orientjchem.org Derivatives of the quinoline scaffold have shown activity against a range of targets, and similar investigations could be applied to this compound.

Potential Therapeutic Applications for this compound Derivatives:

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology EGFR, HER-2, CSF-1R kinase, TubulinQuinoline derivatives have shown potent anti-proliferative activity by inhibiting key signaling pathways in cancer cells. orientjchem.orgnih.govrsc.org
Infectious Diseases DNA Gyrase, Plasmodium falciparum targetsThe quinoline core is central to many antimalarial and antibacterial agents. nih.govmdpi.comnih.gov New derivatives could combat growing drug resistance. nih.gov
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)The cholinergic hypothesis of Alzheimer's disease suggests a role for cholinesterase inhibitors, a property exhibited by some quinoline derivatives. researchgate.net
Inflammatory Diseases P2X7 receptorAntagonism of the P2X7 receptor by quinoline-based compounds has been explored for anti-inflammatory effects. nih.gov
Metabolic Diseases Fatty acid-binding proteins (FABP4/5)Quinoline-based inhibitors of FABPs are being investigated for their potential in treating metabolic disorders. researchgate.net

The structural flexibility of the this compound scaffold allows for modifications that can tune its activity towards these and other novel targets, opening up new avenues for therapeutic intervention in a wide range of diseases. researchgate.netorientjchem.org

Advanced Approaches in Structure-Activity Relationship Refinement

A deep understanding of the structure-activity relationship (SAR) is fundamental to designing more potent and selective drug candidates. For the this compound scaffold, SAR studies will be crucial for optimizing its pharmacological profile. nih.gov

Advanced SAR approaches will move beyond traditional medicinal chemistry to incorporate computational modeling, X-ray crystallography, and sophisticated biochemical assays. These techniques can provide detailed insights into how specific structural modifications influence target binding and biological activity.

Key areas for SAR exploration on the this compound scaffold include:

Substitution on the Quinoline Ring: The introduction of different substituents (e.g., fluorine, chloro, methoxy (B1213986) groups) at various positions on the quinoline core can significantly impact activity. nih.govyoutube.comresearchgate.net For instance, a fluorine atom at the C-6 position of the quinolone ring is known to enhance antibacterial activity. orientjchem.orgyoutube.com

Modification of the Piperidine Moiety: Altering the substitution pattern on the piperidine ring can influence potency, selectivity, and pharmacokinetic properties. N-alkylation or the introduction of functional groups can modulate interactions with the biological target.

Systematic modifications and subsequent biological evaluation will help to build comprehensive SAR models. These models will guide the rational design of next-generation compounds with improved efficacy and reduced off-target effects. researchgate.net

Strategic Development of Preclinical Candidates for Specific Therapeutic Areas

The ultimate goal of medicinal chemistry research is to translate promising compounds into clinical candidates. The strategic development of preclinical candidates from the this compound scaffold requires a multidisciplinary approach.

Once a lead compound with potent and selective activity is identified through SAR studies, it must undergo rigorous preclinical evaluation. This process involves a series of in vitro and in vivo studies to assess its drug-like properties. nuvisan.com

Key Preclinical Development Stages:

StageKey ActivitiesPurpose
Lead Optimization Medicinal chemistry refinement, computational modeling. nuvisan.comImprove potency, selectivity, and ADME properties.
In Vitro ADME Profiling Metabolic stability assays, permeability studies (e.g., Caco-2), plasma protein binding, CYP450 inhibition/induction assays. nuvisan.comAssess absorption, distribution, metabolism, and excretion properties.
In Vivo Pharmacokinetics (PK) Studies in animal models to determine bioavailability, half-life, and clearance. nuvisan.comUnderstand how the drug is processed by a living organism.
Pharmacodynamic (PD) and Efficacy Studies In vivo models of specific diseases (e.g., tumor xenografts, infection models). nuvisan.comDemonstrate therapeutic effect and establish a dose-response relationship.
Toxicology and Safety Pharmacology Acute and chronic toxicity studies in multiple species, cardiovascular and central nervous system safety assessments. mdpi.comIdentify potential toxicities and establish a safety margin.

A favorable preclinical profile is essential for a compound to be considered a developmental candidate. mdpi.com For example, a novel 4-amino-7-chloroquinoline derivative showed a good preclinical developability profile with excellent oral bioavailability and low toxicity in animal studies. mdpi.com By strategically selecting therapeutic areas where the this compound scaffold shows the most promise and conducting thorough preclinical characterization, researchers can increase the likelihood of successfully translating these compounds into novel medicines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-(Piperidin-4-yl)quinoline, and how are intermediates characterized?

  • Methodological Answer : Acylation reactions of spiro-piperidine precursors (e.g., 1-benzyl-4-piperidone) are widely employed. For example, 1'-acyl derivatives of piperidine-quinoline hybrids are synthesized via straightforward acylation, achieving yields >85% . Characterization relies on IR spectroscopy (to confirm amide formation) and GC-MS , though molecular ion peaks in MS may exhibit low intensity (0.5–8.0%), necessitating complementary techniques like NMR .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation involves:

  • Mass spectrometry : Despite weak molecular ion signals, fragmentation patterns help confirm substituents .
  • X-ray crystallography : Used for resolving crystalline forms, as seen in succinic acid salt derivatives of related quinoline-piperazine compounds .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for salt forms (e.g., hydrochloride) .

Q. What are the key physicochemical properties of this compound that influence solubility and reactivity?

  • Answer : The piperidine ring introduces basicity (pKa ~10–11), enhancing water solubility in protonated forms. Substituents like methoxy or fluorine (e.g., 6-fluoro analogs) alter lipophilicity and electronic properties, impacting binding to biological targets .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low molecular ion intensity in mass spectrometry?

  • Methodological Answer :

  • Derivatization : Introduce stable isotopes (e.g., deuterated analogs) to enhance ionization efficiency.
  • High-resolution MS (HRMS) : Resolves isotopic patterns and exact mass, overcoming limitations of GC-MS .
  • Alternative ionization sources : Electrospray ionization (ESI) may improve signal intensity compared to electron impact (EI) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Answer : Contradictions often arise from off-target effects or assay variability. Solutions include:

  • Selectivity profiling : Compare binding affinity across related receptors (e.g., dopamine D2 vs. D3 receptors) using radioligand displacement assays .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., arylpiperazine groups) to isolate key pharmacophores .

Q. How can researchers design this compound derivatives for selective modulation of nucleic acid splicing?

  • Methodological Answer :

  • Scaffold hybridization : Integrate indazole or naphthyridine moieties (e.g., 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine) to enhance RNA-binding specificity .
  • Crystallographic studies : Map interactions with spliceosome components (e.g., SF3B complex) to guide rational design .

Q. What analytical approaches differentiate polymorphic forms of this compound salts?

  • Answer :

  • X-ray powder diffraction (XRPD) : Identifies distinct crystalline phases in hydrochloride or succinate salts .
  • Differential scanning calorimetry (DSC) : Detects melting point variations between polymorphs .

Key Research Findings

  • Synthetic Flexibility : Piperidine-quinoline hybrids are amenable to diverse modifications (e.g., fluorination, acylation) for tailored pharmacological profiles .
  • Biological Relevance : Derivatives show promise in oncology (spliceosome modulation) and neurology (dopamine receptor targeting) .
  • Analytical Challenges : Low MS ion intensity and polymorphism necessitate multi-technique validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.